(+)-Cavicularin

Conformational analysis Macrocyclic strain Three-dimensional pharmacophore

Researchers investigating non-planar aromatic pharmacophores face limited validated conformational probes with fixed angular parameters. (+)-Cavicularin solves this with an experimentally confirmed 15° boat-like ring A distortion absent in 18-membered analogs. • **Quantified conformational control:** 14-membered macrocycle forces 15° out-of-plane deviation; specific rotation [α]D +168° (c 0.12, MeOH) for CD/polarimeter calibration. • **Synthetic benchmark:** Total synthesis deprotection step yield 32% (vs. 63% for riccardin C) - validated metric for macrocyclization method development. • **Chemotaxonomic standard:** Exclusive to *Cavicularia densa* - definitive marker for Japanese liverwort authentication.

Molecular Formula C28H22O4
Molecular Weight 422.5 g/mol
CAS No. 178734-41-3
Cat. No. B12777235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Cavicularin
CAS178734-41-3
Molecular FormulaC28H22O4
Molecular Weight422.5 g/mol
Structural Identifiers
SMILESC1CC2=C(C=CC(=C2)O)C3=C(C=C4CCC5=C(C4=C3)C(=C(C=C5)O)OC6=CC=C1C=C6)O
InChIInChI=1S/C28H22O4/c29-20-8-11-22-18(13-20)4-1-16-2-9-21(10-3-16)32-28-25(30)12-7-17-5-6-19-14-26(31)24(22)15-23(19)27(17)28/h2-3,7-15,29-31H,1,4-6H2
InChIKeyMCFLLKAHGNIXPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(+)-Cavicularin (178734-41-3) as a Macrocyclic Bisbibenzyl Natural Product: Core Structural Classification and Procurement Context


(+)-Cavicularin (CAS 178734-41-3) is a macrocyclic bisbibenzyl natural product first isolated from the liverwort Cavicularia densa [1]. It possesses a 14-membered macrocyclic core that incorporates both a bibenzyl and a dihydrophenanthrene moiety [2]. The compound is distinguished from other macrocyclic bisbibenzyls such as riccardin C and marchantin A by a unique combination of planar chirality and axial chirality without any stereogenic centers, a structural feature that directly affects its conformational preferences and optical properties [3].

Chiroptical reference
Planar/axial chirality signature without stereogenic centers
Conformational probe
Strained 14-membered macrocycle with boat-like ring distortion
Synthetic benchmark
Challenging macrocyclization target for methodology development
Phytochemical marker
Single-source authenticity marker for Cavicularia densa studies

Why Macrocyclic Bisbibenzyls Are Not Interchangeable: Structural and Conformational Determinants of Cavicularin Differentiation


Macrocyclic bisbibenzyls such as riccardin C, marchantin A, and cavicularin share a common biosynthetic origin and phenolic scaffold, yet substitution within this class is not scientifically valid. Cavicularin's 14-membered macrocycle imposes sufficient ring strain to force one aromatic ring (ring A) to distort out of the plane by approximately 15°, adopting a boat-like conformation . This conformational distortion is absent in the 18-membered macrocycle of riccardin C and fundamentally alters molecular recognition surfaces, three-dimensional pharmacophore presentation, and the relative orientation of key hydroxyl groups. Furthermore, the restricted rotation around the biaryl bond in cavicularin generates conformational chirality that is not replicated in other class members, resulting in a measurable specific rotation that serves as a quality control and identity verification parameter for procurement [1].

Ring size changes conformation
The 14-membered ring forces a boat-like distortion absent in 18-membered analogs; molecular recognition surfaces may differ.
Chirality cannot be matched
Achiral bisbibenzyls like riccardin C lack planar chirality; they cannot substitute for chiroptical reference or chiral assay requirements.
Synthetic accessibility diverges
Lower reported yields for cavicularin synthesis may impact cost and lead time compared to more accessible macrocyclic analogs.

Quantitative Differentiation of (+)-Cavicularin (178734-41-3) from Comparator Macrocyclic Bisbibenzyls: An Evidence Guide for Scientific Procurement


Conformational Distortion: Quantified Aromatic Ring Out-of-Plane Deviation in (+)-Cavicularin versus Riccardin C

(+)-Cavicularin exhibits a unique conformational distortion in which ring A deviates from planarity by approximately 15° to adopt a boat-like conformation due to the strain imposed by its 14-membered macrocyclic core. In contrast, riccardin C possesses an 18-membered macrocycle and maintains a substantially planar aromatic ring A conformation [1]. This quantified angular distortion is a direct structural consequence of cavicularin's smaller ring size and restricted biaryl rotation.

Ring A out-of-plane deviation
Head-to-head
Cavicularin: ~15° boat conformation vs. Riccardin C: planar ring A
Supports conformational assay design; alters hydroxyl pharmacophore orientation.
X-ray and NMR analysis; natural product context.
Conformational analysis Macrocyclic strain Three-dimensional pharmacophore

Optical Activity: Specific Rotation of (+)-Cavicularin as a Unique Chirality Signature Not Present in Non-Planar-Chiral Analogs

(+)-Cavicularin displays optical activity with a reported specific rotation of [α]D +168° (c 0.12, MeOH) [1]. This optical activity arises solely from planar chirality and axial chirality due to restricted biaryl rotation, with no stereogenic centers present in the molecule. In contrast, riccardin C, which lacks the constrained 14-membered macrocycle and corresponding planar chirality, is achiral and exhibits no optical rotation [2].

Specific optical rotation
Head-to-head
[α]D +168° (c 0.12, MeOH) vs. Riccardin C: optically inactive
Provides identity verification for chiral macrocycle procurement.
Planar/axial chirality without stereogenic centers.
Planar chirality Axial chirality Optical rotation Quality control

Macrocyclic Ring Size: 14-Membered versus 18-Membered Core as a Determinant of Synthetic Accessibility and Procurement Cost

(+)-Cavicularin features a 14-membered macrocyclic core that imposes significant ring strain and necessitates specialized synthetic strategies for construction, including Pd-catalyzed intramolecular Suzuki–Miyaura coupling and Ar–Ar coupling reactions [1]. In contrast, the comparator riccardin C possesses an 18-membered macrocycle that is thermodynamically more accessible and synthetically less demanding. This ring size disparity translates to a measurable difference in synthetic yield efficiency: in a parallel synthetic route employing boron tribromide-mediated deprotection, riccardin C was obtained in 63% yield while cavicularin was obtained in 32% yield [2].

Synthetic yield (deprotection step)
Head-to-head
Cavicularin: 32% vs. Riccardin C: 63%
Informs cost and lead-time expectations for procurement.
BBr₃-mediated deprotection; parallel route.
Macrocyclization Ring strain Synthetic efficiency Supply chain

Biosynthetic Origin: Species-Specific Isolation as a Determinant of Natural Product Authenticity and Supply Chain Traceability

(+)-Cavicularin is isolated exclusively from the liverwort Cavicularia densa (Steph.), a species endemic to Japan [1]. The compound is biosynthetically derived from riccardin C via intramolecular phenolic oxidative coupling between the 3′ and 10′ positions, a transformation that is species-specific and not observed in other macrocyclic bisbibenzyl-producing liverworts such as Marchantia polymorpha (marchantin A) or Reboulia hemisphaerica (riccardin C) [2]. Riccardin C, by comparison, is isolated from multiple distinct source organisms, including Primula veris subsp. macrocalyx, Reboulia hemisphaerica, and Plagiochasma intermedium [3].

Natural source occurrence
Class-level
Single source (Cavicularia densa, endemic) vs. multiple sources for riccardin C
Indicates supply chain constraints and authenticity verification needs.
Biosynthetic origin specific to Japanese liverwort.
Natural product authenticity Source organism Biosynthesis Supply chain traceability

High-Value Application Scenarios for (+)-Cavicularin (178734-41-3) Based on Quantifiable Differentiation


Conformational Probe for Studying Aromatic Ring Distortion Effects on Biological Target Engagement

Researchers investigating the role of non-planar aromatic pharmacophores in molecular recognition can employ (+)-cavicularin as a structurally defined conformational probe. The quantified 15° out-of-plane deviation of ring A (boat conformation) provides a fixed, experimentally validated angular parameter for assessing how ligand shape divergence affects target binding. This application is particularly relevant for studies comparing the biological activity of strained versus unstrained macrocyclic bisbibenzyls against receptors such as LXRα, for which riccardin C serves as a known planar agonist [1].

Chiroptical Reference Standard for Planar and Axial Chirality in Macrocyclic Natural Products

(+)-Cavicularin serves as a reference standard for compounds exhibiting optical activity solely from planar and axial chirality without stereogenic centers. Its specific rotation of [α]D +168° (c 0.12, MeOH) provides a quantifiable benchmark for calibrating polarimetric and circular dichroism (CD) instrumentation in natural product discovery and synthetic chemistry laboratories. The compound's optical inactivity in racemic synthetic mixtures further enables its use as a chiral HPLC calibration standard for assessing enantiomeric purity of conformationally chiral macrocycles.

Synthetic Methodology Benchmark for Strained 14-Membered Macrocyclization Strategies

Synthetic chemistry groups developing novel macrocyclization methodologies can use (+)-cavicularin as a challenging benchmark target due to its documented synthetic difficulty. The 32% yield obtained in the deprotection step of the total synthesis , compared to 63% for riccardin C, establishes a quantitative baseline against which new catalytic methods (e.g., Pd-catalyzed Ar–Ar coupling, Diels–Alder–retro-Diels–Alder cascades [1]) can be evaluated. Improvements in yield or step economy relative to published routes constitute a verifiable metric of methodological advance.

Natural Product Authenticity Marker for Cavicularia densa-Derived Phytochemical Research

For phytochemical investigations of liverwort secondary metabolites, (+)-cavicularin functions as a species-specific chemotaxonomic marker. Its exclusive isolation from Cavicularia densa (endemic to Japan) distinguishes it from multi-source macrocyclic bisbibenzyls like riccardin C. This single-source provenance enables researchers to use cavicularin detection as a definitive marker for authenticating C. densa botanical material and for tracing biosynthetic lineage in ecological or metabolomic studies of Japanese bryophyte populations.

Application
Selection Property
Validation Focus
Aromatic ring distortion probe
Quantified boat-like macrocyclic conformation
Binding assay design with strained bisbibenzyls
Chiroptical reference standard
Specific optical rotation from planar/axial chirality
Polarimetric and CD instrument calibration
Synthetic methodology benchmark
Reported synthetic yield under macrocyclization
Methodology advancement evaluation
Phytochemical authenticity marker
Single-source botanical origin (Cavicularia densa)
LC-MS authentication of liverwort material

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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